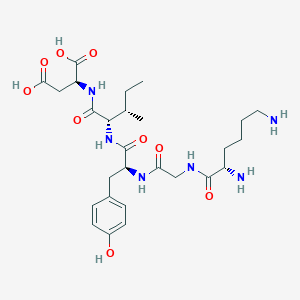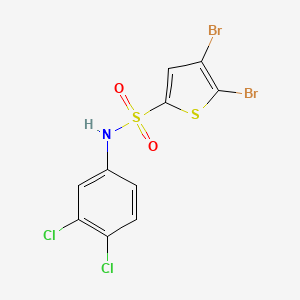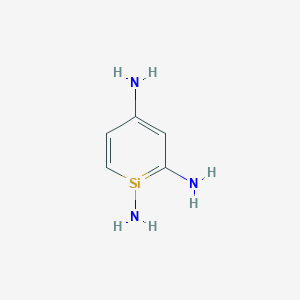![molecular formula C16H16Br2O2 B12591730 1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-30-8](/img/structure/B12591730.png)
1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with the molecular formula C16H18Br2O2 It is a derivative of benzene, where two benzene rings are connected via an ethane-1,2-diylbis(oxy) linkage, and each benzene ring is substituted with a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,2-dibromoethane with 3-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 1,2-dibromoethane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Catalysis: Used as a ligand or precursor in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-methylbenzene]: Similar structure but with methyl groups instead of bromomethyl groups.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-methylbenzene]: Similar structure but with methyl groups at the para position.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[4-bromomethylbenzene]: Similar structure but with bromomethyl groups at the para position.
Uniqueness
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups at the meta position, which can influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
560086-30-8 |
|---|---|
Formule moléculaire |
C16H16Br2O2 |
Poids moléculaire |
400.10 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-[2-[3-(bromomethyl)phenoxy]ethoxy]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-11-13-3-1-5-15(9-13)19-7-8-20-16-6-2-4-14(10-16)12-18/h1-6,9-10H,7-8,11-12H2 |
Clé InChI |
GWEYTCNBYCNLFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)


